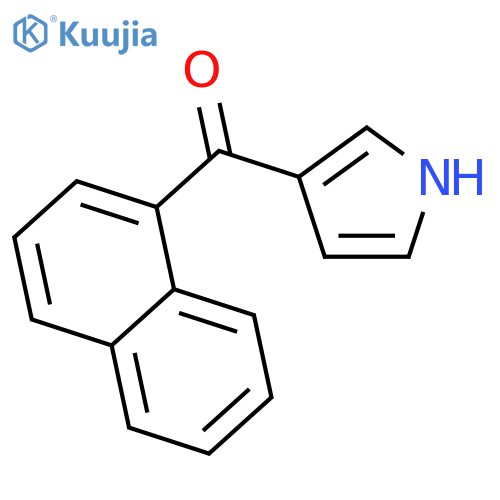Cas no 162934-76-1 (3-(1-Naphthoyl)pyrrole)

3-(1-Naphthoyl)pyrrole structure
商品名:3-(1-Naphthoyl)pyrrole
CAS番号:162934-76-1
MF:C15H11NO
メガワット:221.25394
CID:843015
3-(1-Naphthoyl)pyrrole 化学的及び物理的性質
名前と識別子
-
- Naphthalen-1-yl(1H-pyrrol-3-yl)methanone
- 3-(1-Naphthoyl)pyrrole
- 3-(1-Naphthoyl)pyrro
- 3-(1-NAPHTHOYL)PYRROLE,BROWN FOAM
- 1-Naphthalenyl-1H-pyrrol-3-yl-Methanone
-
- インチ: InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H
- InChIKey: SRFPXOWDJKQVJQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3
計算された属性
- せいみつぶんしりょう: 221.08400
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 32.86000
- LogP: 3.39890
3-(1-Naphthoyl)pyrrole セキュリティ情報
3-(1-Naphthoyl)pyrrole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(1-Naphthoyl)pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N368100-1 g |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 1g |
1320.00 | 2021-07-23 | ||
| TRC | N368100-100mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 100mg |
$ 201.00 | 2023-04-15 | ||
| TRC | N368100-250 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 250MG |
385.00 | 2021-07-23 | ||
| Chemenu | CM127657-1g |
naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
162934-76-1 | 95% | 1g |
$310 | 2023-03-07 | |
| TRC | N368100-250mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 250mg |
$ 465.00 | 2023-04-15 | ||
| TRC | N368100-500 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 500MG |
745.00 | 2021-07-23 | ||
| TRC | N368100-50mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 50mg |
$ 115.00 | 2023-04-15 | ||
| TRC | N368100-100 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 100MG |
165.00 | 2021-07-23 | ||
| TRC | N368100-1g |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 1g |
$ 1596.00 | 2023-04-15 | ||
| Chemenu | CM127657-1g |
naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
162934-76-1 | 95% | 1g |
$310 | 2021-08-05 |
3-(1-Naphthoyl)pyrrole 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
162934-76-1 (3-(1-Naphthoyl)pyrrole) 関連製品
- 703-80-0(1-(1H-indol-3-yl)ethan-1-one)
- 7126-41-2(Phenyl(1H-pyrrol-3-yl)methanone)
- 109555-87-5(3-(1-Naphthoyl)indole)
- 40570-74-9(1-(4-isoquinolinyl)-Ethanone)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
